molecular formula C22H17N5O4 B2892628 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034535-49-2

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2892628
CAS RN: 2034535-49-2
M. Wt: 415.409
InChI Key: DHYFRGILWHGGSH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazin-2-yl group, a 1,2,4-oxadiazol-5-yl group, a phenyl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting this compound may have interesting biological properties.


Synthesis Analysis

While the specific synthesis of this compound is not available, it likely involves several steps, including the formation of the 1,2,4-oxadiazole ring, the coupling of the phenyl and pyrazinyl groups, and the formation of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of oxadiazole and pyrazine derivatives is a significant area of research due to their potential application in various fields, including pharmaceuticals and materials science. A study by El-Azab et al. (2018) focused on the synthesis, spectroscopic analysis (FT-IR, NMR), and vibrational study of condensed oxadiazole and pyrazine derivatives. The research revealed that these compounds exhibit non-linear optical (NLO) properties and possess anti-tuberculosis activity, highlighting their potential as new anti-cancer drugs through molecular docking studies (El-Azab et al., 2018).

Antimicrobial and Anticancer Activities

Compounds with oxadiazole and pyrazine structures have been studied for their antimicrobial and anticancer activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated them for antioxidant activities. Many compounds exhibited moderate to significant radical scavenging activity, indicating their potential therapeutic applications (Ahmad et al., 2012).

Applications in OLEDs

Oxadiazole-substituted amide ligands have been used in the development of highly efficient green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off. Zhang et al. (2016) designed and synthesized novel iridium(III) complexes with oxadiazol-substituted amide ligands, demonstrating their potential in enhancing OLED performance (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structural features, it could potentially interact with a variety of biological targets .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, investigation of its biological activity, and evaluation of its safety profile. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c28-22(19-13-29-17-7-3-4-8-18(17)30-19)25-15-6-2-1-5-14(15)11-20-26-21(27-31-20)16-12-23-9-10-24-16/h1-10,12,19H,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFRGILWHGGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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